![molecular formula C17H19ClN4O B13094404 4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro, ethoxyphenyl, methyl, and propyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine typically involves the construction of the imidazo[1,2,4]triazine ring system. One common method is the annulation of an azole fragment to a 1,2,4-triazine ring. This can be achieved through azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]triazines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2,4]triazines with various functional groups.
Scientific Research Applications
4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. For example, it may act as a kinase inhibitor, targeting dysregulated kinases in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azolo[1,2,4]triazines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,1-f][1,2,4]triazines: Known for their use in targeted cancer therapy as kinase inhibitors.
Uniqueness
4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine is unique due to its specific substituents, which confer distinct chemical properties and potential biological activities. Its combination of chloro, ethoxyphenyl, methyl, and propyl groups differentiates it from other similar compounds and may enhance its efficacy in certain applications.
Properties
Molecular Formula |
C17H19ClN4O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C17H19ClN4O/c1-4-8-14-19-11(3)15-16(18)20-17(21-22(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
TZWIVPFWPBDIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(N=C2Cl)C3=CC=CC=C3OCC)C |
Origin of Product |
United States |
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